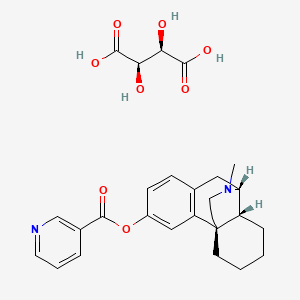
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in medicinal chemistry for their analgesic and antitussive effects. This particular compound is a derivative of morphinan, modified to enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- typically involves multiple steps. The starting material is often a morphinan derivative, which undergoes esterification with nicotinic acid to form the nicotinate ester. This is followed by the formation of the tartrate salt through a reaction with tartaric acid. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the esterification and salt formation processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with careful control of temperature, pressure, and reaction time to maximize efficiency. Purification steps such as crystallization and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the carbonyl group back to a hydroxyl group.
Substitution: This reaction can involve the replacement of functional groups on the morphinan skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties .
科学的研究の応用
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and antitussive agent.
Industry: Used in the development of new pharmaceuticals and as a precursor in the synthesis of other morphinan derivatives
作用機序
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids to produce analgesic effects. The molecular targets include the μ-opioid receptor, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
類似化合物との比較
Similar Compounds
Morphine: A naturally occurring opiate with potent analgesic properties.
Codeine: A less potent opiate used primarily as an antitussive.
Dextromethorphan: A synthetic morphinan used as a cough suppressant.
Uniqueness
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- is unique due to its specific ester and tartrate modifications, which enhance its pharmacokinetic properties and reduce side effects compared to other morphinan derivatives .
特性
CAS番号 |
63904-94-9 |
|---|---|
分子式 |
C27H32N2O8 |
分子量 |
512.6 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H26N2O2.C4H6O6/c1-25-12-10-23-9-3-2-6-19(23)21(25)13-16-7-8-18(14-20(16)23)27-22(26)17-5-4-11-24-15-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-8,11,14-15,19,21H,2-3,6,9-10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t19-,21+,23+;1-,2-/m01/s1 |
InChIキー |
HLNLXXCWUOGYSY-BQKZNIKASA-N |
異性体SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


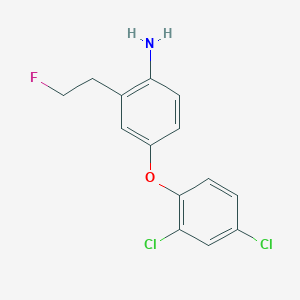
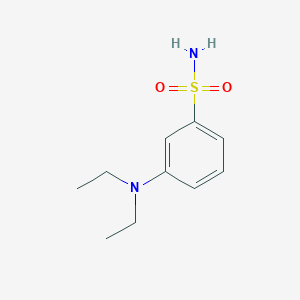
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
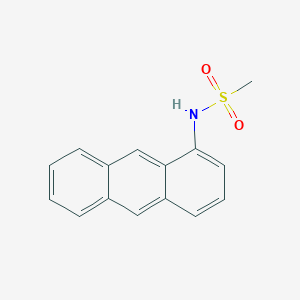
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
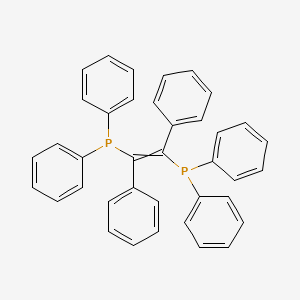
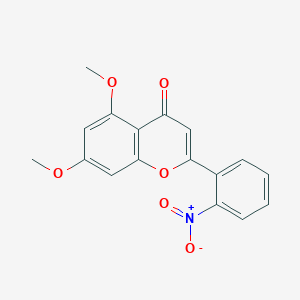


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
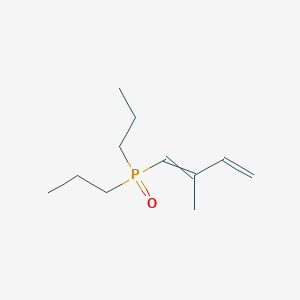
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
